molecular formula C17H22ClNO4 B1597132 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 959576-36-4

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1597132
M. Wt: 339.8 g/mol
InChI Key: RAJKVFMPBMVDDC-OCCSQVGLSA-N
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Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid (tBC-CB-Pyrrolidine-2-carboxylic acid, tBC-CB-PCA) is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile molecule with a range of properties that make it suitable for use in a variety of applications, including drug synthesis and medicinal chemistry, as well as in biochemistry and molecular biology. tBC-CB-PCA has been used in a number of different studies, including those related to enzyme inhibitors, drug synthesis, and drug metabolism.

Scientific Research Applications

Asymmetric Synthesis and Chemical Properties

This compound is involved in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, highlighting its utility in generating enantiomerically pure compounds from L-aspartic acid or N-Cbz-beta-alanine through multiple synthesis steps. This process underscores the compound's relevance in the production of optically pure substances for research and pharmaceutical applications (Xue et al., 2002).

Material Science Applications

In material science, derivatives of this compound are used in the synthesis of ortho-linked polyamides from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. These polyamides exhibit high thermal stability, solubility in polar solvents, and the capability to form transparent, flexible films, indicating their potential in creating advanced materials with specific mechanical and thermal properties (Hsiao et al., 2000).

Pharmaceutical and Medicinal Chemistry

The compound also finds applications in medicinal chemistry as part of the synthesis of influenza neuraminidase inhibitors. The core structures developed from this compound, through high-throughput parallel synthesis, have led to the identification of potent NA inhibitors, showcasing the compound's vital role in the development of antiviral drugs (Wang et al., 2001).

Organic Synthesis Methodologies

Further research demonstrates its utility in organic synthesis methodologies, such as coupling reactions with arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, contributing to the diverse toolkit for constructing complex organic molecules (Wustrow & Wise, 1991).

Condensation Reactions

A novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides in the presence of di-tert-butyl dicarbonate (Boc2O) has been developed, highlighting the compound's role in facilitating the acylation of a wide range of non-nucleophilic nitrogen compounds. This advancement opens new avenues for the functionalization of various nitrogen-containing heterocycles and anilides, which are crucial in drug development and synthetic chemistry (Umehara et al., 2016).

properties

IUPAC Name

(2S,4R)-4-[(3-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)7-11-5-4-6-13(18)8-11/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJKVFMPBMVDDC-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376006
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid

CAS RN

959576-36-4
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-[(3-chlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959576-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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